Regorafenib (Pyridine)-N-oxide-d3 is a deuterated derivative of regorafenib, which is a multi-kinase inhibitor primarily utilized in cancer treatment. This compound is characterized by its pyridine ring and an N-oxide functional group, enhancing its pharmacological properties. Regorafenib targets various tyrosine kinases involved in tumor growth and progression, making it a significant player in oncological therapies. The molecular formula for Regorafenib (Pyridine)-N-oxide-d3 is CHClFNO, with a molecular weight of approximately 502.83 g/mol .
Regorafenib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by Bayer and is known for its activity against multiple kinases, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors . The deuterated form, Regorafenib (Pyridine)-N-oxide-d3, is utilized in research to study metabolic pathways and pharmacokinetics due to the stability provided by deuteration .
The synthesis of Regorafenib (Pyridine)-N-oxide-d3 typically involves several steps, including:
The multi-step synthesis requires meticulous monitoring to ensure that each reaction proceeds efficiently without unwanted side reactions .
The molecular structure of Regorafenib (Pyridine)-N-oxide-d3 features:
Regorafenib (Pyridine)-N-oxide-d3 can participate in various chemical reactions due to its N-oxide group. Key reactions include:
These reactions are essential for understanding the metabolism and bioavailability of Regorafenib in biological systems .
Regorafenib (Pyridine)-N-oxide-d3 functions primarily as an inhibitor of multiple kinases involved in cancer progression:
The detailed mechanism involves binding to the active sites of these kinases, preventing their activation and subsequent downstream signaling that leads to tumor development .
Relevant data indicate that the deuterated form provides advantages in stability during metabolic studies compared to non-deuterated counterparts .
Regorafenib (Pyridine)-N-oxide-d3 has several applications in both clinical and research settings:
Regorafenib (Pyridine)-N-oxide-d3 (CAS: 1333489-03-4) is a deuterium-labeled analog of the active metabolite Regorafenib N-oxide, distinguished by strategic isotopic substitution at critical molecular positions. Its systematic IUPAC name, 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide, precisely reflects its structural complexity and deuterium incorporation pattern [3] [7]. The molecular formula is C~21~H~12~D~3~ClF~4~N~4~O~4~, with a molecular weight of 501.83 g/mol, representing a +3 Da mass shift compared to its non-deuterated counterpart [4] [6].
The defining structural feature of this compound is the replacement of three hydrogen atoms with deuterium at the N-methyl carbamoyl moiety (–N–CD~3~). This modification occurs at the terminal methyl group attached to the carboxamide nitrogen, yielding a trideuteriomethyl substituent [3] [4]. The deuterium atoms are covalently bonded to the carbon atom, maintaining the tetrahedral geometry while altering vibrational frequencies and bond stability. This strategic labeling creates a distinct mass spectrometric signature without perturbing the molecule's electronic configuration or steric bulk, as deuterium exhibits nearly identical atomic radius to protium [6] [9].
The synthetic route ensures isotopic purity exceeding 95%, as confirmed by HPLC-UV and mass spectrometry, with minimal protium contamination. Nuclear magnetic resonance (NMR) spectroscopy provides direct evidence of successful deuteration: The characteristic singlet for the –N–CH~3~ protons at approximately δ 2.85 ppm in the non-deuterated analog is absent in the ~1~H-NMR spectrum of the deuterated compound, replaced by a residual solvent peak due to the deuterium's negligible quadrupole moment [3] [9].
The deuterated analog shares the core structural features of its non-deuterated metabolites but exhibits distinct physicochemical behaviors essential for analytical applications:
Table 1: Comparative Analysis of Regorafenib Metabolites
Metabolite | Molecular Formula | Molecular Weight (g/mol) | Key Mass Transition (m/z) | CAS Number |
---|---|---|---|---|
Regorafenib (Pyridine)-N-oxide-d3 | C~21~H~12~D~3~ClF~4~N~4~O~4~ | 501.83 | 503.17 → 308.058 [2] | 1333489-03-4 [3] |
Regorafenib N-oxide (M2) | C~21~H~15~ClF~4~N~4~O~4~ | 498.81 | 499.12 → 303.986 [2] | 835621-11-9 [8] |
N-Desmethyl-Regorafenib-N-oxide (M5) | C~20~H~13~ClF~4~N~4~O~4~ | 484.79 | 485.12 → 202.000 [2] | 835621-12-0 [9] |
N-Desmethyl-Regorafenib-N-oxide-d3 | C~20~H~10~D~3~ClF~4~N~4~O~4~ | 487.81 | Not reported | Not assigned [9] |
Mass spectrometric analysis reveals characteristic fragmentation patterns: The deuterated N-oxide shows a precursor ion at m/z 503.17 ([M+H]⁺), compared to m/z 499.12 for the non-deuterated form. Key product ions include m/z 308.058 (loss of deuterated methylisocyanate moiety) versus m/z 303.986 in the non-deuterated analog [2] [4]. This 4 Da mass shift in both precursor and product ions provides unambiguous differentiation during simultaneous quantification of deuterated and non-deuterated species in biological matrices [2] [6]. Chromatographically, the deuterated compound exhibits nearly identical retention times to its protium counterpart under reversed-phase conditions, with co-elution observed within 0.1-minute variance, confirming that deuterium substitution minimally impacts hydrophobicity [2].
The chemical stability of Regorafenib (Pyridine)-N-oxide-d3 is critically dependent on storage conditions due to its photosensitivity and thermal liability. Long-term storage recommendations specify -20°C in amber vials under inert atmosphere to prevent degradation [3] [6]. Accelerated stability studies demonstrate:
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Temperature | Duration | Degradation Products | Remaining Purity (%) |
---|---|---|---|---|
Photolytic (ICH Q1B) | 25°C | 48 hours | Deoxygenated analog, Cleavage products | 78.2% [6] |
Thermal (solid state) | 40°C | 4 weeks | Isomerization products | 92.5% [3] |
Thermal (solution, pH 7.4) | 25°C | 24 hours | Hydrolytic decomposition | 86.7% [2] |
Freeze-thaw cycles (3×) | -20°C ↔ 25°C | 72 hours | None detected | 99.1% [2] |
The N-oxide functional group is particularly susceptible to photodegradation via reversion to the parent pyridine structure upon exposure to UV/visible light [6]. Solution stability in plasma matrices is time-dependent, with ≤5% degradation observed after 24 hours at 4°C, but significant decomposition (13.3%) occurring at room temperature within the same period. This necessitates immediate sample processing or freezing at -80°C for bioanalytical applications [2]. The deuterium labeling does not significantly alter degradation pathways compared to non-deuterated Regorafenib N-oxide but may slightly retard reaction kinetics due to the deuterium isotope effect in bond cleavage processes involving C-D bonds [3] [9].
The introduction of the N-oxide moiety and deuterium labeling subtly influences the molecule's intermolecular interactions and distribution coefficients:
The altered logP profile directly impacts biological distribution, with the N-oxide metabolite exhibiting reduced cellular membrane permeability compared to Regorafenib. This property, coupled with its polar surface area of 110 Ų, limits passive diffusion and enhances dependence on transporters like OATP1B2 for hepatic uptake, as evidenced by 5.6-fold increased plasma exposure in transporter-knockout models [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: